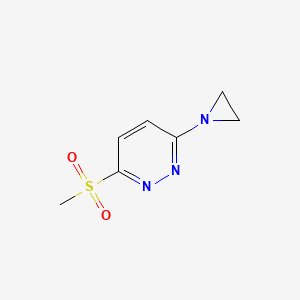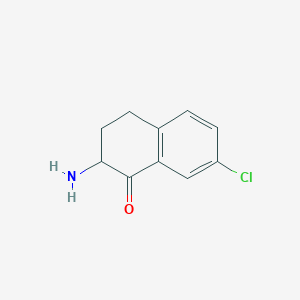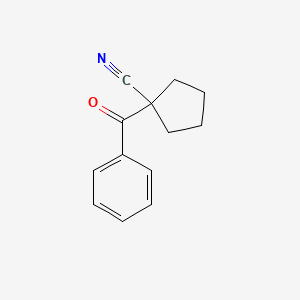
4-(Hydroxyamino)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyamino)-3-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of benzoic acid, characterized by the presence of a hydroxyamino group (-NH-OH) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the reduction of the nitro group to a hydroxyamino group. One common method involves the following steps:
Nitration: 4-aminobenzoic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the amino group.
Reduction: The nitro group is then reduced to a hydroxyamino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group (-NO).
Reduction: The nitro group can be further reduced to an amino group (-NH2).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-(Nitrosoamino)-3-nitrobenzoic acid.
Reduction: Formation of 4-(Amino)-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Hydroxyamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Hydroxy-3-nitrobenzoic acid: Similar structure but with a hydroxyl group instead of a hydroxyamino group.
4-Nitrobenzoic acid: Lacks the hydroxyamino group, only has a nitro group.
Uniqueness
4-(Hydroxyamino)-3-nitrobenzoic acid is unique due to the presence of both a hydroxyamino and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-(hydroxyamino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H6N2O5/c10-7(11)4-1-2-5(8-12)6(3-4)9(13)14/h1-3,8,12H,(H,10,11) |
InChI Key |
QUNIEGDOOHUSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)












